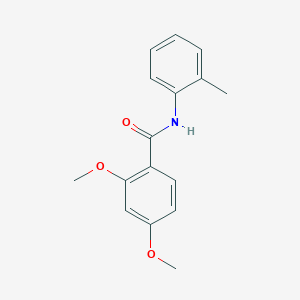
2,4-dimethoxy-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(2-methylphenyl)benzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the class of phenethylamines. It was first synthesized in 2003 by Ralf Heim and is structurally similar to other phenethylamines such as 2C-B and DOB. The drug is known for its potent hallucinogenic effects and has gained popularity in the recreational drug market. However,
作用机制
2,4-dimethoxy-N-(2-methylphenyl)benzamide binds to and activates the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and neurotransmitter release. This is thought to underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide are not well understood, but it is known to have potent hallucinogenic effects. These effects are thought to be mediated by the drug's activation of the 5-HT2A receptor, which leads to altered sensory perception and cognitive processing. Additionally, the drug has been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic properties.
实验室实验的优点和局限性
One of the main advantages of using 2,4-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is its potency as a 5-HT2A agonist. This allows researchers to study the receptor's function in a more targeted and specific way than other compounds that have weaker affinity for the receptor. However, the drug's potent hallucinogenic effects may also pose a limitation, as they may confound experimental results or make it difficult to interpret behavioral outcomes.
未来方向
There are several potential future directions for research on 2,4-dimethoxy-N-(2-methylphenyl)benzamide. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the drug's mechanism of action and its effects on other neurotransmitter systems. Finally, research on the safety and long-term effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is also needed, particularly given its popularity in the recreational drug market.
合成方法
The synthesis of 2,4-dimethoxy-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylmagnesium bromide to form 2,4-dimethoxy-N-(2-methylphenyl)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2,4-dimethoxy-N-(2-methylphenyl)acetohydroxamic acid. Finally, this compound is converted to 2,4-dimethoxy-N-(2-methylphenyl)benzamide through a reaction with phosphoryl chloride and N,N-dimethylformamide.
科学研究应用
One of the main scientific research applications of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is its use as a tool to study the serotonin 2A receptor (5-HT2A). The drug is a potent agonist of this receptor and has been used in several studies to investigate its role in various physiological and behavioral processes. For example, a study published in the Journal of Psychopharmacology in 2015 used 2,4-dimethoxy-N-(2-methylphenyl)benzamide to investigate the role of the 5-HT2A receptor in the regulation of anxiety-like behavior in rats.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(19-2)10-15(13)20-3/h4-10H,1-3H3,(H,17,18) |
InChI 键 |
YYESQESTJLABEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






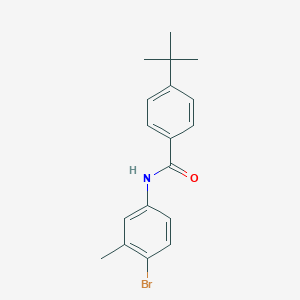

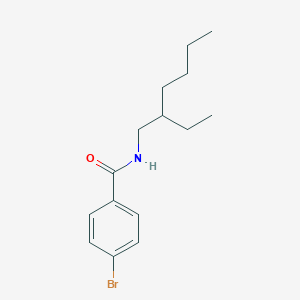

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)

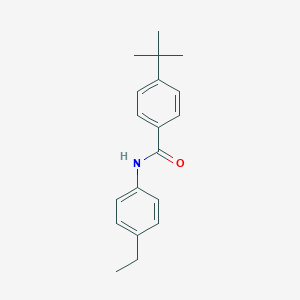

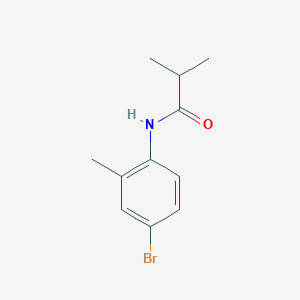
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
